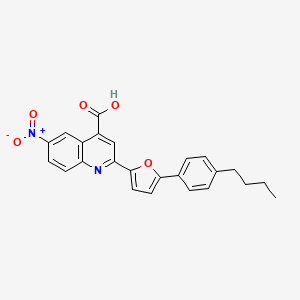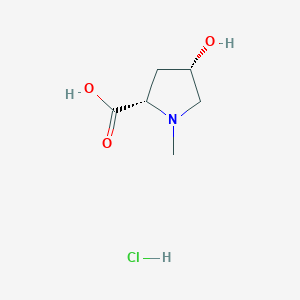
methyl 4-hydroxypyrrolidine-2-carboxylate;Methyl cis-4-Hydroxy-L-proline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxypyrrolidine-2-carboxylate, also known as Methyl cis-4-Hydroxy-L-proline Hydrochloride, is a derivative of L-proline. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a valuable intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxypyrrolidine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of trans-4-hydroxy-L-proline with methanol in the presence of thionyl chloride. The reaction is carried out under nitrogen protection at 0°C, followed by stirring at 60°C for 4 hours .
Industrial Production Methods
In industrial settings, the production of Methyl 4-hydroxypyrrolidine-2-carboxylate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 4-hydroxypyrrolidine-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in the proline cycle, influencing proline metabolism and related cellular processes . The compound’s hydroxyl and ester groups allow it to undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-hydroxypyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Trans-4-Hydroxy-L-proline methyl ester hydrochloride: Similar in structure but differs in stereochemistry.
N-Boc-cis-4-Hydroxy-L-proline methyl ester: Contains a Boc protecting group, making it useful in peptide synthesis.
®-(-)-3-Pyrrolidinol hydrochloride: Another hydroxylated pyrrolidine derivative with different stereochemistry.
These compounds share similar functional groups but differ in their stereochemistry and specific applications, highlighting the uniqueness of Methyl 4-hydroxypyrrolidine-2-carboxylate in various research and industrial contexts.
Eigenschaften
Molekularformel |
C6H12ClNO3 |
|---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
(2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-7-3-4(8)2-5(7)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1 |
InChI-Schlüssel |
PYNWUHNSSINSOI-FHAQVOQBSA-N |
Isomerische SMILES |
CN1C[C@H](C[C@H]1C(=O)O)O.Cl |
Kanonische SMILES |
CN1CC(CC1C(=O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
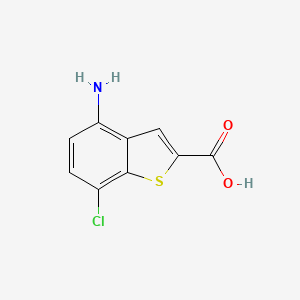
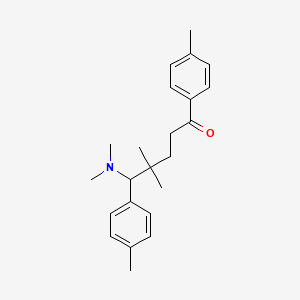
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
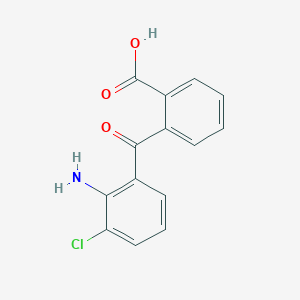
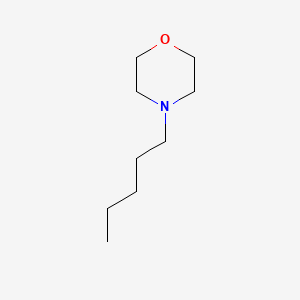
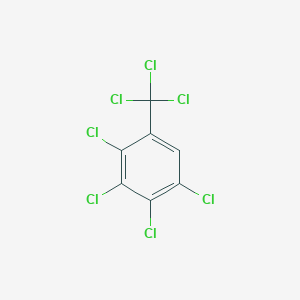
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
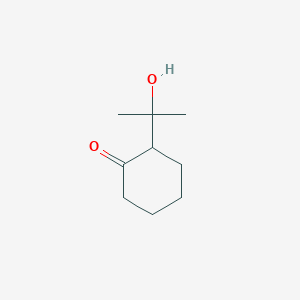
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)

